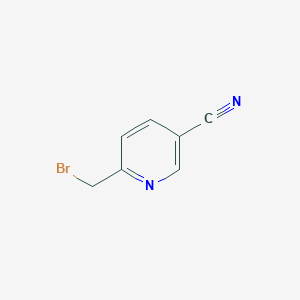

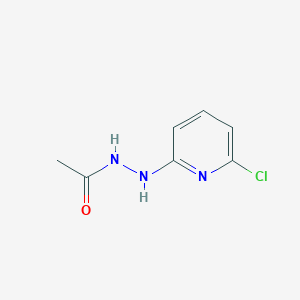

N'-(6-chloropyridin-2-yl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- N'-(6-chloropyridin-2-yl)acetohydrazide and its derivatives are synthesized through various methods, including reflux techniques, condensation reactions, and the use of ultrasonication at room temperature for rapid synthesis. These methods facilitate the formation of novel compounds with potential optoelectronic and biological applications (Ananda et al., 2021).

Molecular Structure Analysis

- The molecular structure of these compounds has been elucidated using single crystal X-ray diffraction, demonstrating diverse geometrical configurations and confirming their structures. Detailed density functional theory (DFT) calculations have been employed to understand the electronic structure, vibrational spectra, and molecular geometry (Demir et al., 2017).

Chemical Reactions and Properties

- The chemical reactivity and properties of N'-(6-chloropyridin-2-yl)acetohydrazide derivatives have been explored, revealing their potential in forming various derivatives through reactions such as palladium-catalyzed monoarylation. This process is crucial for developing triazolopyridines and other complex molecules (Reichelt et al., 2010).

Physical Properties Analysis

- Investigations into the physical properties, including thermal behavior, optical transparency, and dielectric properties, reveal the compounds' suitability for applications in optoelectronics and materials science. The nonlinear optical (NLO) properties, such as second harmonic generation efficiency and optical limiting, indicate their potential in frequency generation and optical switching (Ananda et al., 2021).

Chemical Properties Analysis

- The chemical properties, including reactivity towards DNA-binding, antioxidant activities, and the ability to form supramolecular architectures due to hydrogen bonding, have been extensively studied. These properties are essential for developing new materials and understanding their interaction with biological systems (Hao et al., 2010).

Applications De Recherche Scientifique

1. Optoelectronic Applications

- Summary of Application : This compound has been used in the development of a new organic nonlinear optical (NLO) material .

- Methods of Application : The compound was synthesized by reflux method. Single crystals were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method .

- Results : The compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave (CW) regime. The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method .

2. Green Synthesis

- Summary of Application : This compound has been used in the sonochemical fabrication and characterization of a pyridine-based halogenated hydrazone .

- Methods of Application : Ultrasound-based synthesis at room temperature was used to produce the compound .

- Results : The compound was optimized at the B3LYP/6-311G (d,p) level using the Crystallographic Information File (CIF). Natural bonding orbital (NBO) and natural population analysis (NPA) were performed at the same level using optimized geometry .

Propriétés

IUPAC Name |

N'-(6-chloropyridin-2-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-5(12)10-11-7-4-2-3-6(8)9-7/h2-4H,1H3,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZFMOFANINYIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314912 |

Source

|

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-chloropyridin-2-yl)acetohydrazide | |

CAS RN |

66999-51-7 |

Source

|

| Record name | 66999-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)

![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)